3-[1-(Oxan-4-yl)azetidin-3-yl]-1-[4-(trifluoromethyl)phenyl]urea
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Overview
Description
3-[1-(Oxan-4-yl)azetidin-3-yl]-1-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an oxan-4-yl group, an azetidin-3-yl group, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Oxan-4-yl)azetidin-3-yl]-1-[4-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Oxan-4-yl Group: The oxan-4-yl group is introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves coupling reactions using reagents like trifluoromethylphenyl halides.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with isocyanates to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Oxan-4-yl)azetidin-3-yl]-1-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the trifluoromethyl-substituted phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-[1-(Oxan-4-yl)azetidin-3-yl]-1-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[1-(Oxan-4-yl)azetidin-3-yl]-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(Oxan-4-yl)azetidin-3-ol: A related compound with similar structural features but different functional groups.
1-(Oxan-4-yl)azetidin-3-amine: Another similar compound with an amine group instead of a urea linkage.
Uniqueness
3-[1-(Oxan-4-yl)azetidin-3-yl]-1-[4-(trifluoromethyl)phenyl]urea is unique due to its combination of an oxan-4-yl group, an azetidin-3-yl group, and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[1-(oxan-4-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O2/c17-16(18,19)11-1-3-12(4-2-11)20-15(23)21-13-9-22(10-13)14-5-7-24-8-6-14/h1-4,13-14H,5-10H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMZTYBBBHXFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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